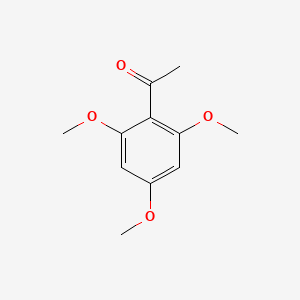

2',4',6'-Triméthoxyacétophénone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of TMAC-related compounds often involves multi-step reactions, utilizing trimethoxybenzene as a raw material. The synthesis process includes oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation steps, with the yield and structure of intermediates confirmed by IR and 1H-NMR methods (Tu Wei-jun, 2013). This approach highlights the complexity and the careful optimization required in the synthesis of TMAC and its derivatives.

Molecular Structure Analysis

The molecular structure of TMAC derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. Studies have detailed the crystalline structure at different temperatures and the vibrational properties through infrared and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations (R.N.S. Santiago et al., 2018). These analyses provide insights into the compound's structural intricacies and potential antimicrobial activities.

Chemical Reactions and Properties

TMAC undergoes various chemical reactions, including cyclization and electrophilic displacement. The cyclization of TMAC phenylhydrazone in the presence of catalysts leads to the formation of specific indazole and indole derivatives, suggesting a nuanced reaction mechanism (Qiu Yu, 1992). Electrophilic displacement reactions with sulfuryl chloride have been observed, indicating the compound's reactivity towards substitution prior to chlorination (J. Strating, L. Thijs, B. Zwanenburg, 2010).

Physical Properties Analysis

The physical properties, including the polymorphism of TMAC derivatives, have been extensively studied. Techniques such as X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy have been employed to characterize different polymorphs, revealing significant insights into the compound's stability and conformational preferences (A. Miyamae et al., 1991).

Chemical Properties Analysis

The chemical properties of TMAC and its derivatives encompass a wide range of behaviors and interactions. For instance, studies on mixed-metal sodium-magnesium enolates derived from TMAC highlight the compound's reactivity and potential for forming complex structures with diverse applications (Eva Hevia et al., 2006). These characteristics underline the compound's versatility in chemical synthesis and potential applications in various fields.

Applications De Recherche Scientifique

Synthèse de résines phénoliques alcoxylées

2’,4’,6’-Triméthoxyacétophénone: est utilisée dans la synthèse de résines phénoliques alcoxylées. Ces résines sont importantes en raison de leur stabilité thermique et de leurs propriétés mécaniques, ce qui les rend idéales pour une utilisation comme adhésifs, agents de durcissement et dans les composites polymères .

Fonctionnalisation par réaction de Grignard

Le composé sert de précurseur pour la fonctionnalisation par des réactions de Grignard. Ce procédé permet de créer de nouveaux polymères réactifs avec des applications potentielles dans les agents de réticulation et les matériaux résistants .

Production de tétraméthoxy-chalcone

C'est un matériau de départ clé dans la production de 4,2’,4’,6’-tétraméthoxy-chalcone. Les chalcones ont des applications diverses, y compris le développement de produits pharmaceutiques, d'agrochimiques et d'intermédiaires pour la synthèse organique .

Synthèse organique

Le composé est utilisé dans divers procédés de synthèse organique en raison de son groupe acétyle, qui peut subir de nombreuses réactions chimiques pour former différents composés organiques .

Science des matériaux

En science des matériaux, 2’,4’,6’-Triméthoxyacétophénone peut être utilisée pour modifier les propriétés des matériaux, comme l'amélioration de la solubilité des résines phénoliques de haut poids moléculaire .

Recherche pharmaceutique

Ce produit chimique sert de bloc de construction dans la recherche pharmaceutique pour la synthèse de molécules complexes qui pourraient conduire au développement de nouveaux médicaments .

Études de photocatalyse

Sa structure le rend adapté aux études de photocatalyse, ce qui pourrait conduire à des avancées dans la conversion de l'énergie solaire et la remédiation environnementale .

Chimie analytique

Enfin, 2’,4’,6’-Triméthoxyacétophénone peut être utilisée comme composé standard ou de référence en chimie analytique pour calibrer les instruments ou valider les méthodes .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a chemical intermediate and its biological targets may depend on the specific context of its use .

Mode of Action

As a chemical intermediate, its interactions with biological targets would be dependent on the specific reactions it is involved in .

Biochemical Pathways

As a chemical intermediate, it may be involved in various biochemical reactions depending on the context .

Pharmacokinetics

Information on its bioavailability is also currently unavailable .

Result of Action

It is known to be used in the production of 4,2’,4’,6’-tetramethoxy-chalcone

Action Environment

As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZWHZSIXZXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232214 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832-58-6 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

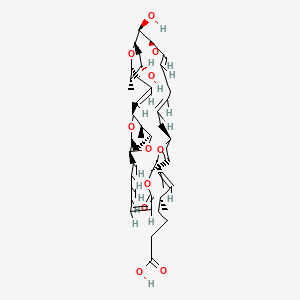

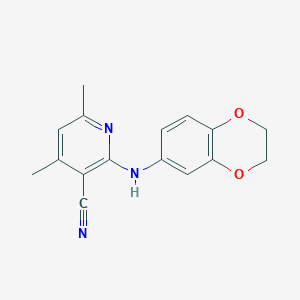

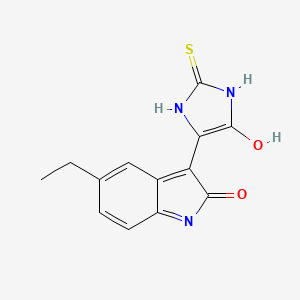

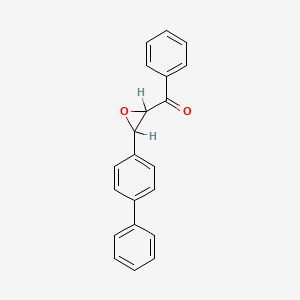

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 2',4',6'-Trimethoxyacetophenone in Claisen-Schmidt condensations?

A: 2',4',6'-Trimethoxyacetophenone exhibits interesting reactivity in Claisen-Schmidt condensations, particularly with fluorine-substituted benzaldehydes. While it readily forms the expected chalcone derivatives with mono-fluorinated benzaldehydes in methanol, using di- or tri-fluorinated benzaldehydes leads to a competing nucleophilic aromatic substitution (SNAr) reaction. [] This substitution occurs specifically at the para position of the benzaldehyde, replacing a fluorine atom with a methoxy group. Interestingly, switching the solvent from methanol to THF completely suppresses the SNAr reaction, allowing for the selective formation of fluorine-substituted chalcones. [] This highlights the crucial role of solvent effects, alongside steric and electronic factors, in controlling the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)

![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)

![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)

![Morfamquat [ISO]](/img/structure/B1218459.png)